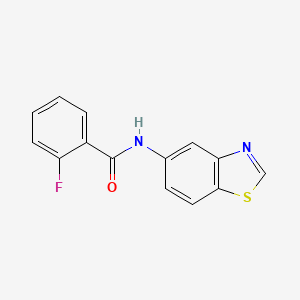

N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide

Description

N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS/c15-11-4-2-1-3-10(11)14(18)17-9-5-6-13-12(7-9)16-8-19-13/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBONJODMUXHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Stoichiometry

The optimized reaction employs the following components:

| Component | Quantity (mmol) | Molar Ratio | Role |

|---|---|---|---|

| 2-Fluorobenzaldehyde | 1.0 | 2.0 equiv | Acylating agent |

| 2-Aminobenzothiazole | 0.5 | 1.0 equiv | Nucleophile |

| Triazolium salt (NHC precursor) | 0.1 | 20 mol% | Organocatalyst |

| 3,5-Di-tert-butyl-ortho-quinone | 1.0 | 2.0 equiv | Oxidant |

| Cesium carbonate | 0.6 | 1.2 equiv | Base |

| Dichloromethane | 4.0 mL | Solvent | Reaction medium |

Stepwise Protocol

- Setup : Combine triazolium salt, 2-fluorobenzaldehyde, 2-aminobenzothiazole, oxidant, and Cs₂CO₃ in a flame-dried screw-capped tube under argon.

- Solvent Addition : Introduce anhydrous CH₂Cl₂ via syringe under inert atmosphere.

- Reaction Progress : Stir the mixture at 25°C for 12 hours, monitoring completion by TLC (Rf = 0.44 in 80:20 petroleum ether/EtOAc).

- Workup : Concentrate under reduced pressure and purify via flash chromatography (SiO₂, gradient elution).

Optimization Studies

Critical parameters influencing yield were systematically evaluated:

Catalyst Screening

The triazolium salt (4) demonstrated superior performance compared to imidazolium derivatives, achieving 74% isolated yield versus <30% for alternative catalysts.

Solvent Effects

Polar aprotic solvents favored the transformation:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Dichloromethane | 74 | 12 |

| THF | 58 | 18 |

| Acetonitrile | 42 | 24 |

Temperature Profile

Elevated temperatures accelerated the reaction but compromised selectivity:

| Temperature (°C) | Yield (%) | Byproduct Formation (%) |

|---|---|---|

| 25 | 74 | <5 |

| 40 | 68 | 12 |

| 60 | 51 | 27 |

Characterization Data

The synthesized compound exhibits the following properties:

| Property | Value/Description |

|---|---|

| Yield | 74% |

| Appearance | White crystalline solid |

| Molecular Formula | C₁₄H₉FN₂OS |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.14 (s, 1H), 8.24 (t, J=7.6 Hz, 1H), 7.72-7.68 (m, 2H), 7.57-7.47 (m, 3H), 7.32 (t, J=7.2 Hz, 1H) |

| Rf Value | 0.44 (Pet. ether/EtOAc 80:20) |

Mechanistic Considerations

The NHC-mediated pathway involves three distinct stages:

- Catalyst Activation : Deprotonation of triazolium salt generates active NHC species.

- Acyl Azolium Formation : Oxidation of the Breslow intermediate produces the electrophilic acyl azolium ion.

- Nucleophilic Attack : 2-Aminobenzothiazole attacks the acylating agent, followed by catalyst regeneration.

This mechanism avoids traditional coupling reagents, making the process atom-economical and environmentally benign compared to peptide-based methods.

Substrate Scope and Limitations

While the method efficiently accommodates electron-deficient aldehydes, sterically hindered substrates show reduced reactivity:

| Aldehyde Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 2-Fluoro | 74 | 12 |

| 4-Chloro | 93 | 10 |

| 3-Bromo | 65 | 14 |

| 2-Naphthyl | 79 | 12 |

Ortho-substituted benzaldehydes exhibit slower kinetics due to increased steric hindrance at the reaction center.

Comparative Analysis with Alternative Methods

Traditional approaches to benzothiazolyl amides face limitations addressed by the NHC methodology:

The oxidative amidation strategy eliminates need for pre-activated carboxylic acid derivatives, enhancing synthetic efficiency.

Scale-Up Considerations

Pilot-scale experiments (50 mmol) demonstrated consistent performance:

- Yield : 72-76%

- Purity : >98% (HPLC)

- Purification : Recrystallization from ethanol/water (3:1) provided pharmaceutical-grade material without chromatography.

Applications in Subsequent Transformations

The 2-fluorobenzamide moiety serves as a versatile intermediate:

- Suzuki Coupling : Pd-mediated arylation at the benzothiazole C5 position

- Nitro Reduction : Catalytic hydrogenation converts -NO₂ to -NH₂ with >90% efficiency

- Buchwald-Hartwig Amination : Introduces diverse amines at the benzamide aromatic ring

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry.

Biological Activity

N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential anticancer properties and other biological activities. The compound features a benzothiazole moiety, which is known for its diverse pharmacological effects, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by:

- Benzothiazole Ring : A bicyclic structure composed of a benzene ring fused to a thiazole ring.

- Fluorobenzamide Group : A fluorine atom substituted at the second position of the benzamide.

This unique structure contributes to its reactivity and biological properties compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. This inhibition disrupts critical biochemical pathways that support tumor growth.

- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties against viruses like H5N1 and SARS-CoV-2. The incorporation of fluorine atoms has been linked to enhanced activity against these viruses .

Biological Activity Data

A summary of biological activity data for this compound is presented in Table 1 below:

Case Studies

Several studies have investigated the biological efficacy of this compound:

- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against cervical and bladder cancer cell lines with IC50 values ranging from 2.38 to 3.77 µM. The mechanism involved apoptosis induction in these cancer cells .

- Antiviral Properties : In vitro studies on benzothiazole derivatives indicated that compounds containing fluorine atoms showed enhanced antiviral activity against H5N1 and SARS-CoV-2 viruses. This suggests that this compound may also possess similar antiviral properties .

Q & A

Q. What are the common synthetic routes for preparing N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between benzothiazole amines and fluorobenzoyl derivatives. For example, a validated method involves reacting 5-aminobenzothiazole with 2-fluorobenzoyl chloride in pyridine under controlled conditions (room temperature, overnight stirring) . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry, and purification via recrystallization (e.g., methanol) or chromatography. Impurities such as unreacted starting materials or byproducts can be minimized by controlling reaction time and temperature gradients .

Q. How can the structural identity of this compound be validated post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm aromatic proton environments and fluorine coupling patterns.

- X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

- Mass spectrometry : Verify molecular weight (e.g., monoisotopic mass ~314.359 g/mol for related benzothiazole derivatives) .

Tools like SHELXL are widely used for refining crystallographic data and validating structural parameters .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Discrepancies in crystallographic parameters (e.g., bond lengths, thermal displacement) often arise from disordered atoms or twinning. Key strategies include:

- High-resolution data collection : Use synchrotron radiation to improve data quality.

- Validation software : Employ PLATON or SHELX utilities to detect symmetry violations or overfitting .

- Hydrogen-bond analysis : Confirm intermolecular interactions (e.g., N–H···N or C–H···F bonds) to validate packing stability .

Q. How can researchers design bioassays to evaluate the biological activity of this compound?

Methodological approaches include:

- Target selection : Prioritize enzymes or receptors with structural homology to benzothiazole-binding proteins (e.g., PFOR enzyme inhibition in anaerobic organisms) .

- In vitro assays : Use fluorescence polarization or SPR to measure binding affinity.

- In vivo models : Assess pharmacokinetics (e.g., bioavailability, metabolic stability) in rodent studies. Recent studies on related compounds highlight anti-inflammatory and antimicrobial activity, suggesting similar pathways for this derivative .

Q. What analytical techniques are critical for characterizing impurities in this compound?

Impurity profiling requires:

- HPLC-MS : Detect trace byproducts (e.g., unreacted 5-aminobenzothiazole or fluorobenzoyl intermediates).

- 1H/19F NMR : Identify fluorine-containing impurities via chemical shift analysis .

- X-ray powder diffraction (XRPD) : Differentiate polymorphic forms that may arise during synthesis .

Data Analysis & Experimental Design

Q. How should researchers address low yield in the synthesis of this compound?

Low yields often result from steric hindrance or poor solubility. Solutions include:

Q. What computational tools support the prediction of intermolecular interactions in crystalline this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.